molecular formula C12H17NOS B12671340 alpha-Cyclohexyl-3-thiopheneacetamide CAS No. 73812-48-3

alpha-Cyclohexyl-3-thiopheneacetamide

Cat. No.: B12671340
CAS No.: 73812-48-3
M. Wt: 223.34 g/mol
InChI Key: NIRFQDLKYZQNBP-UHFFFAOYSA-N
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Description

Alpha-Cyclohexyl-3-thiopheneacetamide is a synthetic organic compound featuring a thiophene ring substituted at the 3-position with an acetamide group, further modified by a cyclohexyl moiety. Its molecular structure combines the aromaticity of the thiophene ring with the conformational flexibility of the cyclohexyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

73812-48-3

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-cyclohexyl-2-thiophen-3-ylacetamide

InChI

InChI=1S/C12H17NOS/c13-12(14)11(10-6-7-15-8-10)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H2,13,14)

InChI Key

NIRFQDLKYZQNBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CSC=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including alpha-Cyclohexyl-3-thiopheneacetamide, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to synthesize thiophene derivatives on a large scale . These methods are preferred due to their efficiency and scalability.

Mechanism of Action

The mechanism of action of alpha-Cyclohexyl-3-thiopheneacetamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene-based compounds act as inhibitors of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on cyclohexyl-containing compounds and heterocyclic analogs, but none explicitly mention alpha-Cyclohexyl-3-thiopheneacetamide. Below is a comparative analysis based on structural and functional group similarities:

Cyclohexyl Amine Derivatives

  • Cyclohexanamine (CAS 108-91-8): A primary amine with a cyclohexyl backbone. Unlike this compound, it lacks aromaticity and an acetamide group. Its solubility in water (moderate) and volatility differ significantly due to the absence of polar functional groups like amides .
  • 3-Cyclohexene-1-carboxylic acid (CAS 4771-80-6): Features a cyclohexene ring and a carboxylic acid group. The unsaturated cyclohexene ring introduces rigidity compared to the saturated cyclohexyl group in the target compound. Carboxylic acids typically exhibit higher acidity (pKa ~4-5) compared to acetamides (pKa ~15-17), affecting reactivity .

Thiophene Derivatives

Phosphorus-Containing Heterocycles

  • Cyclophosphamide derivatives (e.g., CAS-linked compounds in ): These include bis(chloroethyl)amino groups and phosphoramide moieties. Unlike this compound, they are alkylating agents with proven antineoplastic activity. The presence of phosphorus and chlorine atoms in cyclophosphamide derivatives increases toxicity and reactivity compared to the sulfur- and nitrogen-based acetamide .

Structural and Functional Group Analysis

Compound Key Functional Groups Aromaticity Polarity Potential Applications
This compound Thiophene, acetamide, cyclohexyl Moderate (thiophene) Moderate (amide) Drug design, polymer chemistry
Cyclohexanamine Amine, cyclohexyl None Low Surfactants, corrosion inhibitors
3-Cyclohexene-1-carboxylic acid Carboxylic acid, cyclohexene None High Organic synthesis, metal chelation
Cyclophosphamide derivatives Phosphoramide, chloroethyl None High Chemotherapy

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